molecular formula C21H13BrFN5 B8454571 6-((2-(4-Bromo-3-fluorophenyl)imidazo[1,2-b][1,2,4]triazin-7-yl)methyl)quinoline

6-((2-(4-Bromo-3-fluorophenyl)imidazo[1,2-b][1,2,4]triazin-7-yl)methyl)quinoline

Cat. No. B8454571
M. Wt: 434.3 g/mol
InChI Key: OMQMNZBIIRQKLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08487096B2

Procedure details

Zinc cyanide (131 mg, 1.11 mmol), tris(dibenzylideneacetone)dipalladium(0) (35 mg, 0.038 mmol) (Aldrich, Cat. #328774), (9,9-dimethyl-9H-xanthene-4,5-diyl)bis-(diphenylphosphine) (78.5 mg, 0.136 mmol) (Aldrich, Cat. #526460), and N,N,N′,N′-tetramethylethylenediamine (0.22 mL, 1.4 mmol) were added successively to a mixture of 6-[2-(4-bromo-3-fluorophenyl)imidazo[1,2-b][1,2,4]-triazin-7-yl]methylquinoline (Step 8, 480 mg, 1.10 mmol) in N,N-dimethylformamide (8.7 mL) in a microwave tube. The tube was sealed and degassed three times and heated to 160° C. under microwave irradiation for 500 s. Most of the solvent was removed under reduced pressure and the residue was dissolved in ethyl acetate, washed with aqueous sodium bicarbonate, water and brine, and dried over magnesium sulfate. Filtration and concentration afforded a residue which was purified on a silica gel column with methanol in dichloromethane (0-6%) to give the desired product. (90%) LCMS (M+H)+: m/z=381.0.
Quantity
78.5 mg
Type
reactant
Reaction Step One
Quantity
0.22 mL
Type
reactant
Reaction Step One
Quantity
8.7 mL
Type
solvent
Reaction Step One
Quantity
131 mg
Type
catalyst
Reaction Step One
Quantity
35 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
CC1(C)C2C=CC=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=2OC2C1=CC=CC=2P(C1C=CC=CC=1)C1C=CC=CC=1.[CH3:43][N:44](C)CCN(C)C.Br[C:52]1[CH:57]=[CH:56][C:55]([C:58]2[CH:59]=[N:60][C:61]3[N:62]([C:64]([CH2:67][C:68]4[CH:69]=[C:70]5[C:75](=[CH:76][CH:77]=4)[N:74]=[CH:73][CH:72]=[CH:71]5)=[CH:65][N:66]=3)[N:63]=2)=[CH:54][C:53]=1[F:78]>CN(C)C=O.[C-]#N.[Zn+2].[C-]#N.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[F:78][C:53]1[CH:54]=[C:55]([C:58]2[CH:59]=[N:60][C:61]3[N:62]([C:64]([CH2:67][C:68]4[CH:69]=[C:70]5[C:75](=[CH:76][CH:77]=4)[N:74]=[CH:73][CH:72]=[CH:71]5)=[CH:65][N:66]=3)[N:63]=2)[CH:56]=[CH:57][C:52]=1[C:43]#[N:44] |f:4.5.6,7.8.9.10.11|

Inputs

Step One
Name
Quantity
78.5 mg
Type
reactant
Smiles
CC1(C2=CC=CC(=C2OC=2C(=CC=CC12)P(C1=CC=CC=C1)C1=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1)C
Name
Quantity
0.22 mL
Type
reactant
Smiles
CN(CCN(C)C)C
Name
Quantity
480 mg
Type
reactant
Smiles
BrC1=C(C=C(C=C1)C=1C=NC=2N(N1)C(=CN2)CC=2C=C1C=CC=NC1=CC2)F
Name
Quantity
8.7 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
131 mg
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N
Name
Quantity
35 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The tube was sealed
CUSTOM
Type
CUSTOM
Details
degassed three times
CUSTOM
Type
CUSTOM
Details
Most of the solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with aqueous sodium bicarbonate, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
Filtration and concentration
CUSTOM
Type
CUSTOM
Details
afforded a residue which
CUSTOM
Type
CUSTOM
Details
was purified on a silica gel column with methanol in dichloromethane (0-6%)

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C#N)C=CC(=C1)C=1C=NC=2N(N1)C(=CN2)CC=2C=C1C=CC=NC1=CC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.